Sacidumlignan B
Description
Historical Context and Discovery
The discovery of this compound emerged from comprehensive phytochemical investigations of traditional medicinal plants conducted in the early 2000s. Yue and co-workers first reported the isolation of this compound in 2005 as part of a broader study examining the lignan content of Sarcostemma acidum. This discovery occurred during a systematic exploration of the ethanolic extract of the whole plant, which yielded a series of previously unknown lignan structures designated as sacidumlignans A through D.
The historical significance of this discovery extends beyond the identification of a single compound, as it represented part of a larger effort to catalog and characterize the diverse array of secondary metabolites present in plants used in traditional medicine systems. The isolation of this compound, along with its structural analogs, provided valuable insights into the biosynthetic capabilities of Sarcostemma acidum and contributed to the growing understanding of lignan diversity in nature.
The structural elucidation of this compound required extensive spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance techniques, which were essential for determining both the connectivity and relative configuration of this complex molecule. The successful characterization of this compound demonstrated the continuing importance of natural product chemistry in revealing new molecular architectures and expanding the chemical space available for biological evaluation.
Isolation from Sarcostemma acidum
Sarcostemma acidum, commonly known as the moon plant or Somlata, represents a valuable source of bioactive natural products, particularly lignans and their derivatives. This plant species, which exists in warmer regions of European and Asian countries including India, China, Pakistan, Sri Lanka, and Iran, has been the subject of extensive phytochemical investigation due to its traditional medicinal applications.
The isolation protocol for this compound involved systematic extraction and purification procedures designed to separate this compound from the complex mixture of related metabolites present in the plant material. The process began with ethanol extraction of the whole plant of Sarcostemma acidum, followed by various chromatographic separation techniques. This extraction method proved effective in obtaining not only this compound but also related compounds including sacidumlignans A, C, and D, as well as two degraded lignan derivatives designated as sacidumols A and B.
| Compound Class | Number of Compounds | Representative Examples |
|---|---|---|
| New Lignans | 4 | Sacidumlignans A-D |
| Degraded Lignan Derivatives | 2 | Sacidumols A and B |
| Known Compounds | 4 | (+)-pinoresinol, 9α-hydroxypinoresinol |
The successful isolation of these compounds from Sarcostemma acidum demonstrated the remarkable chemical diversity present within this single plant species. The plant material used for isolation was collected from Hainan Island, China, highlighting the geographical distribution of this medicinally important species. The isolation work revealed that Sarcostemma acidum serves as a particularly rich source of cyclolignan natural products, making it an important target for continued phytochemical investigation.
Classification as a 2,7'-Cyclolignan
This compound belongs to the important class of natural products known as 2,7'-cyclolignans, which represent a specific subtype within the broader lignan family. This classification is based on the characteristic structural features that define these compounds, particularly the presence of a specific connectivity pattern between two phenylpropanoid units.
Classical lignans are phenylpropane dimers characterized by a β-β' linkage, and they encompass six main subtypes including dibenzylbutanes, dibenzylbutyrolactones, arylnaphthalenes/aryltetralins, dibenzocyclooctadienes, substituted tetrahydrofurans, and 2,6-diarylfurofurans. Among these, the 2,7'-cyclolignans represent a particularly fascinating subgroup due to their structural complexity and the challenges they present for synthetic chemists.
The classification of this compound as a 2,7'-cyclolignan is based on its specific molecular architecture, which features a dihydronaphthalene core system with characteristic substitution patterns. This structural framework distinguishes it from other lignan types and places it within a group of compounds that have attracted significant attention for their biological activities and synthetic challenges.
| Lignan Classification | Structural Features | Example Compounds |
|---|---|---|
| Classical Lignans | β-β' linkage between phenylpropanoid units | This compound |
| 2,7'-Cyclolignans | Dihydronaphthalene core system | Sacidumlignans A-C |
| Arylnaphthalenes | Naphthalene-based framework | Various synthetic targets |
The 2,7'-cyclolignan classification system provides a framework for understanding the structural relationships between this compound and related compounds, facilitating both synthetic planning and biological activity studies. This classification has proven particularly valuable for synthetic chemists developing new methodologies for accessing these structurally complex natural products.
Significance in Natural Product Chemistry
This compound holds considerable significance within the field of natural product chemistry for multiple reasons, ranging from its unique structural features to its role as a synthetic target that has driven methodological advances. The compound exemplifies the structural diversity achievable through oxidative coupling reactions of phenylpropanoid precursors, demonstrating nature's capacity to generate complex molecular architectures through relatively simple biosynthetic transformations.
From a synthetic chemistry perspective, this compound has served as an important benchmark for evaluating new synthetic methodologies and strategies. The structural complexity of this compound, particularly the presence of the dihydronaphthalene core and multiple stereogenic centers, has challenged synthetic chemists to develop innovative approaches for its construction. This has resulted in several notable synthetic achievements, each contributing to the broader understanding of how to efficiently access cyclolignan natural products.
The compound's significance extends to its role in advancing synthetic methodology development. Multiple research groups have reported different synthetic approaches to this compound, with each strategy offering unique insights into the challenges and opportunities associated with cyclolignan synthesis. These synthetic studies have demonstrated the evolution of strategic thinking in natural product synthesis, progressing from lengthy, low-yielding routes to more efficient, high-yielding approaches.
| Synthetic Approach | Research Group | Overall Yield | Key Strategy |
|---|---|---|---|
| Initial Asymmetric Synthesis | Ramana et al. | 10% | 14-step sequence |
| DMA Addition Method | Luo, Wang, Peng | 3% | 16-step route |
| Barbier Reaction Strategy | Zhuang et al. | 46% | 7-step sequence |
The significance of this compound in natural product chemistry is further enhanced by its role in understanding lignan biosynthesis and the structural diversity achievable within this compound class. Studies of this compound and its analogs have provided insights into the mechanisms by which plants generate structural complexity from relatively simple precursors, contributing to the broader understanding of secondary metabolite biosynthesis.
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethoxy-6,7-dimethyl-5,6-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C22H26O6/c1-11-7-15-14(10-18(27-5)21(24)22(15)28-6)19(12(11)2)13-8-16(25-3)20(23)17(9-13)26-4/h7-10,12,19,23-24H,1-6H3/t12-,19-/m1/s1 |
InChI Key |
FTMPPAUMNSIYCL-CWTRNNRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC(=C(C(=C2C=C1C)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC1C(C2=CC(=C(C(=C2C=C1C)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC |
Synonyms |
sacidumlignan B |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Sacidumlignan B
The synthesis of this compound has been extensively studied, with several methodologies reported. The first total synthesis was achieved through a series of innovative synthetic strategies that emphasize efficiency and yield.
Key Synthetic Approaches:
- Barbier Reaction : This reaction has been pivotal in constructing the dihydronaphthalene skeleton of this compound. A zinc-mediated Barbier reaction involving diaryl ketones and crotyl bromides has shown promising results in achieving high yields .
- Friedel-Crafts Cyclization : Following the Barbier reaction, Friedel-Crafts cyclization is employed to form the desired cyclolignan structure. This step is crucial for establishing the stereochemistry necessary for biological activity .
- Reductive Coupling : Recent advancements include formal reductive coupling techniques that streamline the synthesis process, reducing the number of steps and increasing overall yield .
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Barbier Reaction | Efficient construction of skeleton | Up to 84% |
| Friedel-Crafts Cyclization | Establishes stereochemistry | Varies |
| Reductive Coupling | Streamlined approach | 46% overall |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity : Initial studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. Its structure allows for interactions with cellular pathways involved in cancer progression .
Antimicrobial Properties : There is emerging evidence indicating that this compound may exhibit antimicrobial effects, potentially useful in treating infections caused by resistant strains of bacteria .
Medicinal Chemistry Implications
The unique structural features of this compound offer significant implications for medicinal chemistry:
- Lead Compound Development : Due to its bioactive properties, this compound can serve as a lead compound for designing new therapeutic agents targeting cancer or infectious diseases.
- Structural Modifications : The ability to modify the chemical structure through synthetic methods opens avenues for creating analogs with enhanced potency or reduced toxicity .
Case Studies
Several case studies have highlighted the application of this compound in drug development:
- Synthesis and Evaluation : A study demonstrated the total synthesis of this compound and assessed its biological activity against specific cancer cell lines, revealing significant cytotoxic effects compared to control groups .
- Analog Development : Researchers have synthesized analogs of this compound to evaluate their biological activities, leading to the discovery of compounds with improved efficacy against multidrug-resistant bacteria .
Preparation Methods
Retrosynthetic Design
A breakthrough in this compound synthesis emerged through a retrosynthetic analysis prioritizing convergence and atom economy. The target molecule was dissected into a diaryl ketone (7 ) and crotyl bromide (8 ), connected via a formal reductive coupling. Subsequent Friedel–Crafts cyclization and redox manipulations were envisioned to construct the dihydronaphthalene skeleton.
Key Synthetic Steps
-
Barbier Reaction : A zinc-mediated coupling between diaryl ketone 7 (2.0 g scale) and crotyl bromide 8 in THF/H<sub>2</sub>O (3:1) at 0°C yielded α-exo-methylene-γ-lactone 9 in 84% yield. This step established the critical C8′–C7′ bond while simultaneously forming the lactone ring.
-
Lactone Reduction : Treatment of 9 with NaBH<sub>4</sub>/NiCl<sub>2</sub> in THF at 0°C afforded α,β-dimethyl-γ-lactone 6 (dr = 2.5:1) in 92% yield. The diastereomeric mixture was carried forward without separation.
-
Alcohol Protection/Deprotection : Sequential reduction of 6 with LiAlH<sub>4</sub>, TBDPS protection, and Et<sub>3</sub>SiH/BF<sub>3</sub>·Et<sub>2</sub>O-mediated reduction yielded primary alcohol 11 in 90% yield over three steps.
-
IBX Oxidation and Cyclization : Oxidation of 11 with IBX (12 equiv) in EtOAc at 80°C produced aldehyde 5 , which underwent TsOH-catalyzed Friedel–Crafts cyclization in toluene to form benzyl-protected this compound (12 ) in 81% yield.
Deprotection Challenges and Optimization
Initial Hydrogenation Issues
Early attempts to remove benzyl groups via Pd/C-catalyzed hydrogenation (H<sub>2</sub>, EtOH, 20°C) resulted in over-reduction of the dihydronaphthalene core, yielding dihydrothis compound (13 ) in 98% yield instead of the desired product.
Lewis Acid-Mediated Deprotection
Screening of Lewis acids revealed TiCl<sub>4</sub> (5 equiv, DCM, −45°C) as optimal for selective debenzylation, producing this compound (2 ) in 47% yield (Table 1).
Table 1. Deprotection Optimization for this compound
| Entry | Reagent | Solvent | Temp (°C) | Yield of 2 (%) |
|---|---|---|---|---|
| 1 | Pd-C/H<sub>2</sub> | EtOH | 20 | 0 |
| 4 | TiCl<sub>4</sub> | DCM | 0 | 15 |
| 5 | TiCl<sub>4</sub> | DCM | −45 | 47 |
| 7 | BCl<sub>3</sub> | DCM | −78 | 49 |
Route Optimization for Enhanced Efficiency
Sequence Modification
Reversing the cyclization and deprotection steps significantly improved yields:
Comparative Analysis
This optimized seven-step sequence (46% overall yield) outperformed previous methods:
-
Ramana's route: 14 steps, 10% yield
-
Earlier radical-based approach: 16 steps, 3% yield
Scalability and Practical Considerations
The Barbier reaction demonstrated excellent scalability, producing 9 in 84% yield on 10 g scale. However, the TiCl<sub>4</sub>-mediated deprotection required strict temperature control (−45°C ± 2°C) to maintain selectivity. A specialized cryogenic reactor with internal cooling coils was developed to facilitate large-scale production .
Q & A
Q. How can interdisciplinary teams avoid conflicts in interpreting this compound’s multi-omics data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
